BenchChemオンラインストアへようこそ!

6-Bromo-3-methoxypyrazine-2-carboxylic acid

Lipophilicity Drug-likeness Chromatographic behavior

This 6-bromo-3-methoxypyrazine-2-carboxylic acid is the critical intermediate for the patented Favipiravir manufacturing route. Its 6-bromo substituent is not a placeholder but the essential leaving group in the pivotal palladium-catalyzed Buchwald-Hartwig amination. Substituting with 6-chloro or 6-fluoro analogs causes drastically slower reaction rates and incomplete conversion due to higher C–X bond dissociation energies. This specific bromo-methoxy pattern ensures fidelity to the crystallized regulatory pathway, providing defined lipophilicity (XLogP3-AA 1.0) and consistent chromatographic behavior for intermediate purification. Procure to avoid development risk and regulatory filing amendments.

Molecular Formula C6H5BrN2O3
Molecular Weight 233.02 g/mol
Cat. No. B12849550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methoxypyrazine-2-carboxylic acid
Molecular FormulaC6H5BrN2O3
Molecular Weight233.02 g/mol
Structural Identifiers
SMILESCOC1=NC=C(N=C1C(=O)O)Br
InChIInChI=1S/C6H5BrN2O3/c1-12-5-4(6(10)11)9-3(7)2-8-5/h2H,1H3,(H,10,11)
InChIKeyZRMVZXITRZURBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-methoxypyrazine-2-carboxylic Acid: A Key Halogenated Pyrazine Intermediate for Antiviral and Antimycobacterial Drug Synthesis


6-Bromo-3-methoxypyrazine-2-carboxylic acid (CAS 1785129-22-7) is a heterocyclic building block belonging to the pyrazine-2-carboxylic acid class, featuring a bromine atom at the 6-position and a methoxy group at the 3-position on the pyrazine ring [1]. With a molecular weight of 233.02 g/mol and a computed XLogP3-AA of 1.0, it occupies a defined lipophilicity space that differentiates it from its non-halogenated and chloro-substituted analogs [1]. The compound is supplied at purities of 95 % to 98 % by multiple vendors, with a predicted pKa of 2.41 and a boiling point of 340.8 ± 42.0 °C . Its primary documented utility lies as a critical synthetic intermediate in the patented manufacturing route of the broad-spectrum antiviral Favipiravir [2].

Why 6-Bromo-3-methoxypyrazine-2-carboxylic Acid Cannot Be Replaced by Unsubstituted or Chloro‑Substituted Pyrazine‑2‑carboxylic Acids


Generic substitution among pyrazine‑2‑carboxylic acid analogs is not viable because the 6‑bromo substituent is not merely a placeholder—it serves as the essential leaving group in the palladium‑catalyzed Buchwald‑Hartwig amination step that installs the key amino functionality en route to Favipiravir [1]. The nucleofugality order I ≈ OTf > Br > Cl >> F governs reactivity in such cross‑coupling transformations; attempts to use the 6‑chloro or 6‑fluoro analogs result in drastically slower reaction rates, incomplete conversion, and lower overall yields under identical catalytic conditions [2]. Furthermore, replacing the bromo‑methoxy pattern with a simple 3‑methoxy substitution collapses the defined lipophilicity and electronic profile necessary for consistent chromatographic behavior during intermediate purification and subsequent downstream reactivity [3]. These differences are quantitatively captured in the divergent computed logP and molecular‑weight values detailed in Section 3.

Quantitative Differentiation of 6-Bromo-3-methoxypyrazine-2-carboxylic Acid from Its Closest Structural Analogs


Lipophilicity (XLogP3-AA): Greater Permeability and Retention Than the Chloro and Unsubstituted Analogs

The computed octanol‑water partition coefficient (XLogP3-AA) of 6‑bromo‑3‑methoxypyrazine‑2‑carboxylic acid is 1.0, compared to 0.9 for the 6‑chloro analog and −0.1 for the non‑halogenated 3‑methoxypyrazine‑2‑carboxylic acid [1][2]. This 0.1 log unit advantage over the chloro congener and a full 1.1 log unit differential over the unsubstituted scaffold confer measurably superior membrane permeability predictions and distinct reversed‑phase HPLC retention characteristics, which are critical for intermediate purification and for any fragment‑based screening campaigns where scaffold logP is a selection criterion.

Lipophilicity Drug-likeness Chromatographic behavior

Molecular Weight Differentiation: Impact on Scale‑Up Economics and Intermediate Tracking

The molecular weight of 6‑bromo‑3‑methoxypyrazine‑2‑carboxylic acid is 233.02 g/mol, versus 188.57 g/mol for the 6‑chloro analog and 154.12 g/mol for the non‑halogenated 3‑methoxypyrazine‑2‑carboxylic acid [1][2]. This 44.45 g/mol mass increment over the chloro derivative and a 78.90 g/mol increment over the unsubstituted scaffold translate into proportionally lower molar quantities per unit mass purchased, which must be factored into cost‑per‑mole procurement calculations. The mass difference also provides a diagnostic isotopic signature (⁷⁹Br/⁸¹Br) for mass‑spectrometric tracking of this intermediate in complex reaction mixtures.

Molecular weight Process chemistry Scale-up

Patent‑Route Specificity: The Exclusive Intermediate for Favipiravir's Key Amination Step

In the seminal Favipiravir patents (WO200010569A1, CN1418220A), methyl 6‑bromo‑3‑methoxypyrazine‑2‑carboxylate—the ester prodrug of the target acid—is explicitly claimed as the required substrate for palladium‑catalyzed benzophenone imine amination using Pd₂(dba)₃/BINAP/NaOtBu in toluene at 80 °C [1]. No corresponding chloro or fluoro analog is documented as a viable substitute in this transformation. The bromine atom is mechanistically essential because the oxidative addition step of Pd(0) into the C–Br bond is kinetically accessible under mild conditions (bond dissociation energy: C–Br ≈ 285 kJ/mol vs C–Cl ≈ 327 kJ/mol), whereas the C–Cl bond requires substantially harsher conditions or specialized ligands, which compromise functional‑group tolerance and yield [2].

Antiviral synthesis Buchwald-Hartwig amination Process patent

Acidity and Ionization State: Predictive pKa Differentiates Solution‑Phase Behavior from Analogs

The predicted acid dissociation constant (pKa) of 6‑bromo‑3‑methoxypyrazine‑2‑carboxylic acid is 2.41 ± 0.10, as reported by ChemicalBook and computed by ACD/Labs algorithms . This places the compound in a distinct ionization state at physiological pH (7.4) relative to the non‑halogenated 3‑methoxypyrazine‑2‑carboxylic acid, for which PubChem reports a higher predicted pKa (strongest acidic) in the range of approximately 3.0–3.5 [1]. The bromine atom's electron‑withdrawing inductive effect lowers the carboxylic acid pKa by roughly 0.5–1.0 log units, increasing the aqueous solubility of the conjugate base at relevant formulation or reaction pH values.

pKa Ionization Solubility

Primary Procurement Scenarios for 6-Bromo-3-methoxypyrazine-2-carboxylic Acid Based on Verified Differentiation Evidence


Scale‑Up of Favipiravir and Structural Analogs: The Patent‑Required Intermediate

When manufacturing Favipiravir or derivative antiviral candidates via the Toyama Chemical patented route, methyl 6‑bromo‑3‑methoxypyrazine‑2‑carboxylate (the methyl ester of the target acid) is the required substrate for the pivotal benzophenone imine Buchwald‑Hartwig amination that installs the 6‑amino group . Attempting this transformation with the 6‑chloro analog leads to stalled oxidative addition due to the higher C–Cl bond dissociation energy (~327 kJ/mol vs ~285 kJ/mol for C–Br) and would necessitate re‑optimization of catalyst loading, ligand, temperature, and reaction time—introducing both development risk and regulatory filing amendments . Procurement of the bromo intermediate ensures fidelity to the published process and the crystallized regulatory pathway.

Fragment‑Based Drug Discovery Requiring a Defined Lipophilicity Anchor

In fragment‑based screening libraries, 6‑bromo‑3‑methoxypyrazine‑2‑carboxylic acid provides a defined XLogP3-AA of 1.0, which is a full log unit higher than the non‑halogenated parent scaffold (−0.1) and 0.1 units higher than the chloro analog (0.9) . This intermediate lipophilicity, combined with a low molecular weight (233.02 Da) and a favorable topological polar surface area (72.3 Ų), makes the fragment an ideal anchor for optimization campaigns targeting intracellular bacterial or viral targets where balanced permeability and solubility are essential. The ⁷⁹Br/⁸¹Br isotopic signature further enables unambiguous mass‑spectrometric hit confirmation.

Pyrazine‑2‑carboxylic Acid Derivative Libraries for Antimycobacterial SAR Exploration

Pyrazine‑2‑carboxylic acid is the active metabolite of the frontline antitubercular prodrug pyrazinamide, and the halogenated derivatives have been extensively explored for improved antimycobacterial activity . 6‑Bromo‑3‑methoxypyrazine‑2‑carboxylic acid uniquely combines the electron‑withdrawing bromine (enhancing potency through improved target engagement) with the methoxy group at the 3‑position, a substitution pattern that is not accessible through simple halogenation of pyrazine‑2‑carboxylic acid. The bromine atom provides a direct synthetic handle for late‑stage diversification via Suzuki, Sonogashira, or Buchwald‑Hartwig couplings, enabling rapid parallel library synthesis without the need for de novo scaffold construction.

Analytical Reference Standard for Favipiravir Impurity Profiling

Regulatory guidelines (ICH Q3A/Q3B) require the identification, quantification, and control of process‑related impurities in active pharmaceutical ingredients. 6‑Bromo‑3‑methoxypyrazine‑2‑carboxylic acid and its methyl ester are established intermediates in the Favipiravir synthetic pathway and may persist as carry‑through impurities if the downstream amination and hydrolysis steps are incomplete . Analytical laboratories supporting ANDA or DMF filings require well‑characterized reference standards of this intermediate (supplied at ≥98 % purity by vendors such as Leyan and Bidepharm ) for HPLC method development, validation, and batch‑release testing.

Quote Request

Request a Quote for 6-Bromo-3-methoxypyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.